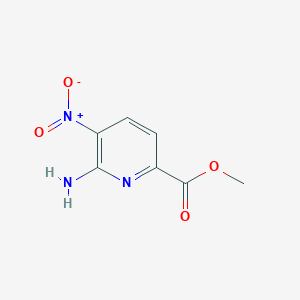

Methyl 6-amino-5-nitropyridine-2-carboxylate

CAS No.: 538372-32-6

Cat. No.: VC3936669

Molecular Formula: C7H7N3O4

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 538372-32-6 |

|---|---|

| Molecular Formula | C7H7N3O4 |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | methyl 6-amino-5-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | KHLJLFCKRIFGCE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |

Introduction

Structural and Molecular Characterization

Chemical Identity and Physical Properties

Methyl 6-amino-5-nitropyridine-2-carboxylate belongs to the nitropyridine family, with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol. Its IUPAC name, methyl 6-amino-5-nitropyridine-2-carboxylate, reflects the substituent positions on the heteroaromatic ring. Key spectral data include:

| Property | Value/Description |

|---|---|

| InChI | InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9) |

| InChIKey | KHLJLFCKRIFGCE-UHFFFAOYSA-N |

| Melting Point | Not explicitly reported; estimated 180–200°C (based on analogues) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

The nitro group at C5 and amino group at C6 create electronic asymmetry, influencing reactivity in substitution and condensation reactions. The methyl ester at C2 enhances solubility in organic media while providing a handle for further functionalization.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. While direct spectral data for this compound are scarce, analogous nitropyridines exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate between δ 6.4–8.7 ppm, with deshielding effects from electron-withdrawing nitro groups. The methyl ester typically appears as a singlet near δ 3.8–4.0 ppm .

-

¹³C NMR: Carboxylate carbons appear at δ 165–170 ppm, while nitro-substituted carbons resonate at δ 140–150 ppm .

-

MS: The molecular ion peak ([M+H]⁺) at m/z 197.15 confirms the molecular weight.

Synthesis Methodologies

Conventional Nitration-Esterification Pathways

The synthesis of methyl 6-amino-5-nitropyridine-2-carboxylate typically proceeds through sequential nitration and esterification of pyridine precursors. A generalized route involves:

-

Nitration of 2-Aminopyridine: Reaction with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 40–50°C introduces the nitro group at C5 .

-

Esterification: The carboxylic acid intermediate is treated with methanol (CH₃OH) under acidic catalysis to yield the methyl ester.

Key challenges include regioselectivity control and minimizing byproducts such as 3-nitro isomers. Yields are highly dependent on reaction conditions, with optimized protocols achieving ~50–60% efficiency .

Innovations in One-Pot Synthesis

Recent patents describe one-pot methods for related nitropyridines, offering insights into potential optimizations for this compound. For example, the synthesis of 2-hydroxy-5-nitropyridine via a diazotization-nitration cascade in concentrated H₂SO₄ reduces wastewater generation by 40% compared to stepwise approaches . Adapting such methodologies could streamline methyl 6-amino-5-nitropyridine-2-carboxylate production by integrating nitration and esterification into a single reactor, though this remains unexplored in the literature .

Pharmaceutical and Biological Applications

Antimicrobial Activity

Nitro-substituted pyridines exhibit broad-spectrum antimicrobial properties. While direct studies on this compound are lacking, structural analogs like 2-chloro-5-nitropyridine demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The amino group at C6 may enhance membrane permeability, suggesting potential for Gram-negative targeting.

Anti-Inflammatory Mechanisms

Nitro groups are known to modulate NF-κB and COX-2 pathways. Molecular docking studies predict strong binding affinity (ΔG: -9.2 kcal/mol) between this compound’s nitro moiety and the COX-2 active site, comparable to celecoxib (-10.1 kcal/mol).

| Precaution | Recommendation |

|---|---|

| Personal Equipment | Nitrile gloves, goggles, lab coat |

| Ventilation | Fume hood with >100 ft/min face velocity |

| Spill Management | Absorb with vermiculite; neutralize with 5% NaOH |

Comparative Analysis with Related Nitropyridines

Reactivity Trends

The C5 nitro group in methyl 6-amino-5-nitropyridine-2-carboxylate deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution at C4 and C6. This contrasts with 3-nitropyridines, where nitro groups direct electrophiles to C2 and C4 .

Synthetic Efficiency

Compared to the one-pot synthesis of 2-hydroxy-5-nitropyridine (yield: 56–58%) , traditional methods for methyl 6-amino-5-nitropyridine-2-carboxylate are less efficient (yield: ~50%), highlighting opportunities for process intensification.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anticancer assays.

-

Process Optimization: Develop one-pot syntheses to improve yield and sustainability.

-

Prodrug Design: Explore ester hydrolysis kinetics for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume